molecular formula C5H12N2O2 B3262828 2-amino-N-hydroxypentanamide CAS No. 36207-49-5

2-amino-N-hydroxypentanamide

Cat. No.: B3262828
CAS No.: 36207-49-5
M. Wt: 132.16 g/mol
InChI Key: YWQDCRINEFTEGQ-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxypentanamide is an organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions, making them useful in various chemical and biological applications. This compound is characterized by the presence of an amino group and a hydroxamic acid functional group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxypentanamide can be achieved through several methods. One common approach involves the reaction of pentanoic acid with hydroxylamine to form the hydroxamic acid intermediate. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxypentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-hydroxypentanamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to chelate metal ions and inhibit metalloproteases.

    Industry: Utilized in the development of metal chelating agents for various industrial processes, including water treatment and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-hydroxyacetamide: Similar structure but with a shorter carbon chain.

    2-Amino-N-hydroxybutanamide: Similar structure but with a four-carbon chain.

    2-Amino-N-hydroxyhexanamide: Similar structure but with a six-carbon chain.

Uniqueness

2-Amino-N-hydroxypentanamide is unique due to its specific chain length, which can influence its binding affinity and selectivity for metal ions The pentanamide backbone provides a balance between flexibility and rigidity, making it an effective ligand for various metal ions

Properties

IUPAC Name

2-amino-N-hydroxypentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-3-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQDCRINEFTEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309489
Record name 2-Amino-N-hydroxypentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36207-49-5
Record name 2-Amino-N-hydroxypentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36207-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-hydroxypentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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